molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B042471 p-Anisidine CAS No. 104-94-9

p-Anisidine

Cat. No. B042471
CAS RN: 104-94-9
M. Wt: 123.15 g/mol
InChI Key: BHAAPTBBJKJZER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The catalytic synthesis of p-Anisidine has been explored using different catalysts such as Pd/C and Fe-Al/C, demonstrating high yields under optimized conditions (Sun Han-zhou, 2008). These methods involve the reduction of p-Nitro anisole with hydrazine hydrate, showcasing the efficiency of catalytic processes in the synthesis of p-Anisidine with yields reaching up to 88.45% (Sun Han-zhou, 2008).

Scientific Research Applications

  • Corrosion Inhibition : Anisidines, including p-Anisidine, have been used as corrosion inhibitors for aluminum in hydrochloric acid solutions, exhibiting an inhibition efficiency ranging from 76 to 93% at the highest concentration (Desai & Kapopara, 2009).

  • Frying Oil Analysis : The p-Anisidine value is correlated with headspace volatiles, sensory evaluation, and polymers in frying oils. This makes it a useful tool for evaluating the quality of frying oils (Tompkins & Perkins, 1999).

  • Green Chemistry : Microwave irradiation of p-Anisidine produces N-acetyl-p-Anisidine in shorter reaction times and without the need for excess solvent. This method is beneficial for both laboratories and industries, promoting greener chemical processes (Chakraborty, Umrigar, & Parikh, 2008).

  • Energy Storage : Polyanisidines synthesized from p-Anisidine have been used as electroactive materials in magnesium power sources, demonstrating specific capacities significant for energy storage applications (Koval’chuk et al., 2001).

  • Stability Enhancement : Biofield energy treatment has been shown to increase the physical and thermal properties of p-Anisidine, making it more stable for use in dyes, pigments, and pharmaceuticals (Trivedi et al., 2015).

  • Medical Research : Substituted anisidines derivatives, including p-Anisidine, are useful as intermediates in the preparation of agents for hepatitis C viral infections and other advanced medicinal compounds (Sreekanth, Reddy, & Manjunatha, 2018).

  • Anti-Corrosive Properties : Polymers derived from p-Anisidine have been shown to provide anti-corrosive behavior, particularly in challenging environments like artificial acid rain solutions (Kumar et al., 2008).

Safety And Hazards

P-Anisidine is a relatively toxic compound with a permissible exposure limit of 0.5 mg/m3 . It may cause cancer, damage to organs through prolonged or repeated exposure, and is fatal if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
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InChI Key

BHAAPTBBJKJZER-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

20265-97-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID7024532
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Molecular Weight

123.15 g/mol
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Physical Description

P-anisidine appears as brown crystals or dark brown solid. Characteristic amine odor. (NTP, 1992), Yellow to brown, crystalline solid with an amine-like odor; [NIOSH], Solid, COLOURLESS-TO-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow to brown, crystalline solid with an amine-like odor.
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Boiling Point

469 °F at 760 mmHg (NTP, 1992), 243 °C, 243.00 °C. @ 760.00 mm Hg, 475 °F
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Flash Point

41 °F (NTP, 1992), 5 °C, 122 °C (251.6 °F) (closed cup), 122 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acetone, benzene; very soluble in ether, ethanol, In water, 2.10X10+4 mg/L at 20 °C, 21 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), Moderate
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Density

1.071 at 135 °F (NTP, 1992) - Denser than water; will sink, 1.071 at 57 °C/4 °C, 1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.07
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Vapor Density

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.28 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.03 [mmHg], 3.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 2, (77 °F): 0.006 mmHg
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Product Name

p-Anisidine

Color/Form

White solid, Fused crystalline mass, Crystals, plates from aqueous solution, Yellow to brown, crystalline solid

CAS RN

104-94-9, 29191-52-4
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Record name p-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name p-Anisidine
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URL https://www.cdc.gov/niosh-rtecs/BZ532910.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

135 °F (NTP, 1992), 57.2 °C, 57 °C, 135 °F
Record name P-ANISIDINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name p-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Anisidine
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URL http://www.hmdb.ca/metabolites/HMDB0029300
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0971
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Explanation Creative Commons CC BY 4.0
Record name p-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0035.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (30.3 mg, 26.2 μmol) was added to a methylene chloride solution (3.7 ml) of p-toluenesulfinic acid (64.3 mg, 0.411 mmol) and allyl N-(p-methoxyphenyl)carbamate (77.6 mg, 0.374 mmol) prepared in Preparation 7. The reaction mixture was stirred for 40 minutes at room temperature. The reaction solution was subjected to a silica gel chromatography to obtain p-anisidine (36.3 mg) with a yield of 79%.
Quantity
64.3 mg
Type
reactant
Reaction Step One
Quantity
77.6 mg
Type
reactant
Reaction Step One
Quantity
30.3 mg
Type
catalyst
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

76.6 mg (0.50 mmol) of 1-methoxy-4-nitrobenzene (10), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 48.2 mg (0.39 mmol) of 4-amino-1-methoxybenzene (11). The yield was 78%. The reaction is expressed by the following scheme.
Quantity
76.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Name
COc1ccc(N2Cc3nc(C(=O)O)nn3-c3cccnc32)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1nc(CCl)n(-c2cccnc2Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

(5-Iodo-imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-(4-methoxyphenyl)amine (55 mg, 0.10 mmol) was suspended in 1,4-dioxane (1 mL) at room temperature and argon was bubbled into the mixture while tetrakis(triphenylphosphine)palladium(0) (0.011 mmol, 12 mg), 3-(N,N-dimethylamino)phenylboronic acid (0.202 mmol, 33 mg), cesium carbonate (0.268 mmol, 88 mg) and water (1 mL) were added. The mixture was deoxygenated for 10 minutes and heated under microwave irradiation at 140° C. for 1 hour. On cooling, the mixture was diluted with dichloromethane, adsorbed in silica and purified by column chromatography (Biotage™/Flash, silica, methanol:dichloromethane 0.2:9.8 to 2:8). The obtained residue was further purified by preparative HPLC to give {5-[3-dimethylaminophenyl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]}-(4-methoxyphenyl)-amine as a white solid (4 mg, 7% yield).
Name
(5-Iodo-imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-(4-methoxyphenyl)amine
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
33 mg
Type
reactant
Reaction Step Three
Quantity
88 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
12 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

If colour bases which are obtained by coupling 4-anisidine to 1,3,3,5-tetramethyl-2-methylene-indoline, 5-chloro-1,3,3-trimethyl-2-methylene-indoline, 5-methoxy-1,3,3-trimethyl-2-methylene-indoline or 5-ethoxy-1,3,3-trimethyl-2-methylene-indoline are used instead of the colour base obtained from 4-anisidine and 1,3,3-trimethyl-2-methylene-indoline and the procedure is otherwise the same, valuable cationic hydrazone dyestuffs are likewise obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-ethoxy-1,3,3-trimethyl-2-methylene-indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Anisidine
Reactant of Route 2
p-Anisidine
Reactant of Route 3
p-Anisidine
Reactant of Route 4
p-Anisidine
Reactant of Route 5
Reactant of Route 5
p-Anisidine
Reactant of Route 6
p-Anisidine

Citations

For This Compound
20,600
Citations
C Tompkins, EG Perkins - Journal of the American Oil …, 1999 - Wiley Online Library
… ABSTRACT: This study was conducted to examine the relationship of p-anisidine … p-anisidine value, headspace volatile analysis, sensory evaluation, and polymer analysis. p-Anisidine …
Number of citations: 121 aocs.onlinelibrary.wiley.com
F Chouli, I Radja, E Morallon… - Polymer …, 2017 - Wiley Online Library
… In this work the synthesis of nanocomposite of TiO2 nanoparticles and poly(p-anisidine) (PPA) by using an in situ chemical polymerization route has been studied. The p-anisidine (PA) …
C Skiera, P Steliopoulos, T Kuballa… - … Food Research and …, 2012 - Springer
… Generally, the level of aldehydes is expressed as the p-anisidine value (AV). This deterioration index is based on the reaction of the carbonyl group with p-anisidine leading to the …
Number of citations: 35 link.springer.com
N Boutaleb, F Chouli, A Benyoucef… - Polymer …, 2021 - Wiley Online Library
The preparation of hybrid materials, namely poly(p‐anisidine)@Clay (poly(pAnis)@Clay) and poly(p‐anisidine)@cetyltrimethylammoniumbromide‐Clay (poly(pAnis)@CTAB‐Clay), …
DR Kronenthal, CY Han, MK Taylor - The Journal of Organic …, 1982 - ACS Publications
… The imine derived from p-anisidine and cinnamaldehyde is annelated with azidoacetic … Similarly, treatment of the imine derived from p-anisidine and methyl glyoxylate methyl …
Number of citations: 340 pubs.acs.org
P Simon, G Farsang, C Amatore - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… reaction belweeu lhe electrogenerated radical cation and p-anisidine (DIM2 mechanism). The … exchange between lhe radic.'d cation and p=anisidine, this failer I~ing Ibe strongest base …
Number of citations: 41 www.sciencedirect.com
J Korabecny, M Andrs, E Nepovimova, R Dolezal… - Molecules, 2015 - mdpi.com
… Following the multi-target directed ligands (MTDLs) strategy, herein we describe the synthesis, biological evaluation and docking studies for novel 7-methoxytacrine-p-anisidine hybrids …
Number of citations: 50 www.mdpi.com
RD Kaushik, J Singh, M Manila, M Kaur… - Bulletin of Chemical …, 2014 - researchgate.net
… and relates to the base dissociation constant of p-anisidine. This pH effect also suggests the … conditions required for developing methods for detection and treatment of p-anisidine. …
Number of citations: 14 www.researchgate.net
RC Maurya, P Patel, S Rajput - Synthesis and reactivity in inorganic …, 2003 - Taylor & Francis
Two Schiff bases, N‐(o‐vanillinidene)‐p‐anisidine (o‐VPAH) and N,N′‐bis(o‐vanillinidene)ethylenediamine (o‐VEDH 2 ), and eleven complexes of the compositions [M(L)(OAc)(H 2 O…
Number of citations: 103 www.tandfonline.com
NK Chaturvedi, SS Katoch - Applied Water Science, 2020 - Springer
… p-anisidine using UV–Vis spectrophotometry, and also initial and final COD was analyzed. p-Anisidine … At pH 2.5 and [H 2 O 2 ]/[Fe 2+ ] of 70:1 for the initial p-anisidine concentration of …
Number of citations: 10 link.springer.com

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